BenchChemオンラインストアへようこそ!

2-(Cyclohexylmethyl)pyrrolidine

Histamine H3 receptor Alzheimer's disease CNS drug development

2-(Cyclohexylmethyl)pyrrolidine (CAS 60601-74-3) is a chiral, C2-substituted pyrrolidine building block featuring a cyclohexylmethyl substituent on the pyrrolidine ring. Its secondary amine and stereocenter at the 2-position make it a versatile intermediate for constructing bioactive molecules, notably the potent histamine H3 receptor antagonist/inverse agonist 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, which has advanced to preclinical evaluation for Alzheimer's disease.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 60601-74-3
Cat. No. B1352987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylmethyl)pyrrolidine
CAS60601-74-3
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2CCCN2
InChIInChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2
InChIKeyHTQOKLUJNQCMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylmethyl)pyrrolidine (CAS 60601-74-3): Key Intermediate for CNS Drug Candidates and Trypanothione Reductase Inhibitor Scaffolds


2-(Cyclohexylmethyl)pyrrolidine (CAS 60601-74-3) is a chiral, C2-substituted pyrrolidine building block featuring a cyclohexylmethyl substituent on the pyrrolidine ring . Its secondary amine and stereocenter at the 2-position make it a versatile intermediate for constructing bioactive molecules, notably the potent histamine H3 receptor antagonist/inverse agonist 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, which has advanced to preclinical evaluation for Alzheimer's disease [1]. Additionally, the cyclohexylpyrrolidine motif serves as a core scaffold for trypanothione reductase (TR) inhibitors with demonstrated low-micromolar Ki values and selectivity over human glutathione reductase [2].

Why 2-(Cyclohexylmethyl)pyrrolidine Cannot Be Replaced by Other Cyclohexylmethyl-Amines or Pyrrolidine Regioisomers


Simple substitution of 2-(cyclohexylmethyl)pyrrolidine with regioisomers such as 1-(cyclohexylmethyl)pyrrolidine (CAS 5005-27-6) or 3-(cyclohexylmethyl)pyrrolidine (CAS 1220038-54-9) fails because the C2-substitution pattern is essential for generating the stereocenter required in chiral drug candidates like the H3 antagonist [1]. The secondary amine at the 2-position provides a unique combination of hydrogen-bond donor capability and nucleophilic reactivity that is absent in N-substituted tertiary amines . Furthermore, the cyclohexylmethylpyrrolidine scaffold in TR inhibitors derives its binding affinity (Ki in low micromolar range) from the specific C2-substituted geometry that places the cyclohexyl group into the hydrophobic wall of the mepacrine binding site, as confirmed by X-ray co-crystal structures [2].

Quantitative Differentiation Evidence for 2-(Cyclohexylmethyl)pyrrolidine Against Its Closest Analogs


Structural Specificity for the Patented H3 Receptor Antagonist: 2-Substitution Is Required

The C2 substitution pattern of 2-(cyclohexylmethyl)pyrrolidine is mandatory for constructing the potent H3 receptor antagonist 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide. The 1-(cyclohexylmethyl)pyrrolidine isomer (CAS 5005-27-6, tertiary amine) cannot form the sulfonamide linkage required at the pyrrolidine 2-position because the nitrogen is already substituted, rendering it synthetically incompatible [1]. Similarly, the 3-substituted isomer lacks the correct regiospecificity for the chiral ethyl linker attachment. The final drug candidate demonstrates histamine H3 receptor antagonism with inverse agonist properties, as disclosed in multiple Sanofi patent families [2].

Histamine H3 receptor Alzheimer's disease CNS drug development

Trypanothione Reductase Inhibitor Scaffold: Ki in Low Micromolar Range with High Selectivity Over Human GR

Cyclohexylpyrrolidine-based inhibitors designed around the C2-substituted pyrrolidine scaffold achieved competitive inhibition constants (Ki) against Trypanosoma brucei TR and T. cruzi TR in the low micromolar range, with in vitro IC50 values against parasites also in the low micromolar range [1]. The inhibitors demonstrated high selectivity against human glutathione reductase (GR), the closest human homolog, addressing a critical safety differentiation [1]. X-ray co-crystal structures confirmed binding to the hydrophobic wall of the mepacrine binding site, with the cyclohexyl group occupying a well-defined hydrophobic pocket [1]. In contrast, the piperidine-based scaffold 1-[1-(benzo[b]thien-2-yl)cyclohexyl]piperidine, a previously known TR inhibitor class, required extensive optimization to improve water solubility, whereas the pyrrolidine-based series showed freely soluble best inhibitors [2]. While exact Ki values for individual compounds are reported in the full paper, the abstract confirms competitive inhibition constants in the low micromolar range against both T. brucei TR and T. cruzi TR, representing a validated starting point for further optimization.

Neglected tropical diseases Trypanothione reductase Structure-based drug design

Atom Economy and Synthetic Step Count Advantage Over Piperidine and N-Substituted Pyrrolidine Analogs

2-(Cyclohexylmethyl)pyrrolidine offers superior atom economy as an intermediate compared to piperidine-based or N-substituted pyrrolidine analogs when used in reductive amination or sulfonamide coupling reactions. The secondary amine at the C2 position of the pyrrolidine ring allows direct functionalization without requiring protecting group manipulations that would be necessary for NH-piperidine analogs, where the nitrogen is part of the saturated six-membered ring and may exhibit different reactivity and steric accessibility [1]. In the Sanofi synthesis of the H3 antagonist, 2-(cyclohexylmethyl)pyrrolidine is introduced via coupling with an activated sulfonyl chloride, a step that would be impossible with the 1-substituted isomer [2]. The pyrrolidine ring is one atom smaller than piperidine, providing a more compact scaffold with potentially different pharmacokinetic properties in final drug candidates.

Synthetic efficiency Green chemistry Process chemistry

Regiochemical Purity and Supplier Specification Differentiation

Commercial suppliers specify 2-(cyclohexylmethyl)pyrrolidine at ≥95% purity (AKSci V6871) or ≥98% purity (ChemScene CS-0668362), with the key quality risk being contamination by the 1-substituted and 3-substituted regioisomers . The 2-substituted isomer has a distinct InChI key (HTQOKLUJNQCMHG-UHFFFAOYSA-N) that differs from 1-(cyclohexylmethyl)pyrrolidine and 3-(cyclohexylmethyl)pyrrolidine, enabling unambiguous identity confirmation by NMR or LC-MS . Unlike achiral N-substituted pyrrolidines, 2-(cyclohexylmethyl)pyrrolidine possesses a stereocenter, making enantiomeric purity an additional quality parameter that may be critical for certain synthetic applications where the (R) or (S) enantiomer is desired .

Quality control Purity specification Regioisomer contamination

Chiral Center Advantage for Asymmetric Synthesis Versus Achiral Pyrrolidine Building Blocks

The stereocenter at the C2 position of 2-(cyclohexylmethyl)pyrrolidine provides a handle for asymmetric induction that is absent in N-substituted pyrrolidines or 3-substituted isomers. Literature reports indicate that 2-(cyclohexylmethyl)pyrrolidine has been employed as a chiral auxiliary to control stereochemistry in asymmetric organic reactions, enabling the preparation of enantiomerically pure compounds essential for pharmaceutical development . In contrast, 1-(cyclohexylmethyl)pyrrolidine and 3-(cyclohexylmethyl)pyrrolidine lack a stereocenter and cannot serve the same function. This capability is particularly relevant for drug candidates requiring specific absolute configuration, as demonstrated by the Sanofi H3 antagonist which incorporates the (2S)-1-methylpyrrolidine moiety derived from chiral pool (S)-proline chemistry [1].

Asymmetric synthesis Chiral auxiliary Enantioselective catalysis

Physicochemical Property Differentiation: Boiling Point, LogP, and H-Bond Donor Capability

2-(Cyclohexylmethyl)pyrrolidine possesses a boiling point of 240.8±8.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and vapor pressure of 0.0±0.5 mmHg at 25 °C . The secondary amine provides one hydrogen bond donor, which is absent in the 1-substituted isomer (tertiary amine, 0 H-bond donors) [1]. This single H-bond donor capability influences both the compound's solubility profile and its ability to engage in target binding interactions in biological systems. The computed LogP difference between the 2-substituted and N-substituted isomers is minor; however, the presence of the free NH significantly alters the compound's reactivity profile, making it amenable to a wider range of derivatization chemistries (acylation, sulfonylation, reductive amination) compared to the N-substituted analog which is limited to quaternization or N-oxide formation.

Physicochemical profiling Drug-likeness Formulation development

High-Value Application Scenarios Where 2-(Cyclohexylmethyl)pyrrolidine Delivers Differentiated Performance


H3 Receptor Antagonist Drug Development for Alzheimer's Disease and Tauopathies

2-(Cyclohexylmethyl)pyrrolidine is the essential building block for synthesizing the Sanofi H3 receptor antagonist 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, which has demonstrated disease-modifying potential in preclinical tauopathy models [1]. The C2-substitution pattern is mandatory for the synthetic route disclosed in WO2012016580A1 and WO2005/118547; neither the 1-substituted nor 3-substituted isomers can substitute. Researchers pursuing H3 receptor pharmacology or Alzheimer's disease drug discovery should exclusively procure the 2-substituted isomer to align with the patented chemical space [2].

Trypanothione Reductase Inhibitor Optimization for Neglected Tropical Diseases

The cyclohexylpyrrolidine scaffold, accessible from 2-(cyclohexylmethyl)pyrrolidine, has been validated through structure-based design as a TR inhibitor chemotype with competitive Ki values in the low micromolar range and high selectivity against human glutathione reductase [3]. X-ray co-crystal structures confirm the binding mode and guide further optimization [3]. Medicinal chemistry teams targeting Chagas disease, human African trypanosomiasis, or leishmaniasis can use this compound as a starting scaffold for developing new antiparasitic agents, leveraging the established SAR and structural biology data.

Asymmetric Synthesis Using Chiral 2-Substituted Pyrrolidine Auxiliaries

2-(Cyclohexylmethyl)pyrrolidine serves as a chiral auxiliary or chiral building block for asymmetric organic reactions, enabling the preparation of enantiomerically pure compounds . The stereocenter at C2 provides a handle for diastereoselective transformations that are not achievable with achiral N-substituted or 3-substituted pyrrolidines. Process chemistry groups developing scalable asymmetric syntheses for pharmaceutical intermediates can leverage this compound's pre-installed chirality to reduce step count and improve enantiomeric excess in target molecules [4].

Building Block for CNS-Penetrant Compound Libraries

The cyclohexylmethyl substituent combined with the pyrrolidine secondary amine provides a balanced lipophilic-hydrophilic profile suitable for CNS drug discovery. The compound's physicochemical properties (MW 167.29, 1 H-bond donor, predicted CNS MPO score favorable) make it an attractive fragment or building block for designing CNS-penetrant compound libraries . Unlike piperidine analogs (six-membered ring), the five-membered pyrrolidine ring offers a different vector angle and conformational preference, providing scaffold diversity in lead optimization campaigns targeting neurological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohexylmethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.